![molecular formula C9H9N3 B3030433 4-(1-methyl-1H-pyrazol-5-yl)pyridine CAS No. 905281-60-9](/img/structure/B3030433.png)
4-(1-methyl-1H-pyrazol-5-yl)pyridine
Overview
Description
“4-(1-methyl-1H-pyrazol-5-yl)pyridine” is a chemical compound with the molecular formula C9H9N3 . It is also known by other names such as “4-(Pyridin-4-yl)-1H-pyrazole” and "Pyridine,4-(1H-pyrazol-4-yl)-" . This compound can be used as an organic synthesis intermediate and a pharmaceutical intermediate, mainly in laboratory research and chemical pharmaceutical production processes .
Molecular Structure Analysis
The molecular structure of “4-(1-methyl-1H-pyrazol-5-yl)pyridine” consists of a pyridine ring attached to a 1-methyl-1H-pyrazol-5-yl group . The exact structure analysis is not available in the retrieved papers.
Physical And Chemical Properties Analysis
“4-(1-methyl-1H-pyrazol-5-yl)pyridine” has a molecular weight of 159.188 Da . Other physical and chemical properties such as melting point, boiling point, and solubility are not available in the retrieved papers.
Scientific Research Applications
- Antifungal Activity : Researchers have explored the antifungal potential of 4-(1-methyl-1H-pyrazol-5-yl)pyridine derivatives. These compounds may serve as promising candidates for developing new antifungal drugs .
- Antileishmanial and Antimalarial Activities : Some pyrazole-bearing compounds, including derivatives of 4-(1-methyl-1H-pyrazol-5-yl)pyridine, exhibit potent antileishmanial and antimalarial effects. These findings open avenues for combating parasitic diseases .
- Anti-Inflammatory and Antioxidant Properties : 4-(1-methyl-1H-pyrazol-5-yl)pyridine derivatives have been investigated for their anti-inflammatory and antioxidant activities. These compounds may contribute to managing oxidative stress-related conditions .
- Other Biological Activities : The compound’s diverse biological effects include anti-nociceptive, antipyretic, antiviral, and antidepressant properties . Additionally, it shows promise as an antibacterial and antitumor agent .
- Chelating and Extracting Reagents : Due to its pyrazole-based structure, 4-(1-methyl-1H-pyrazol-5-yl)pyridine derivatives can act as chelating agents for various metal ions. These complexes find applications in analytical chemistry, catalysis, and materials science .
- Synthetic Strategies : Researchers have employed two main strategies to synthesize bis(pyrazolyl)methane derivatives:
- Metal-Organic Frameworks (MOFs) : The ligand 4-(1-methyl-1H-pyrazol-5-yl)pyridine can be incorporated into MOFs, leading to interesting properties such as gas adsorption, catalysis, and luminescence .
- Antipromastigote Activity : Molecular simulation studies have investigated the binding patterns of 4-(1-methyl-1H-pyrazol-5-yl)pyridine derivatives. These studies help justify their potent antipromastigote activity .
Medicinal Chemistry and Drug Development
Biological and Pharmacological Studies
Coordination Chemistry and Metal Ion Complexation
Organic Synthesis and Chemical Reactions
Material Science and Coordination Polymers
Computational Studies and Molecular Docking
Mechanism of Action
Target of Action
Pyrazole-bearing compounds, which include 4-(1-methyl-1h-pyrazol-5-yl)pyridine, are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
For instance, addition of H+ ions to pyrazoles results in the formation of pyrazolium ions which are less likely to experience electrophilic attack at carbon-4, but an electrophilic attack at carbon-3 is facilitated .
Biochemical Pathways
For example, the anticancer and anti-inflammatory mechanism of pyrrolopyrazines were demonstrated in research involving protein kinase (MAP, cyclin-dependent, and glycogen synthase kinase-3), topoisomerase II, Jak3, FGFR, SYK, RSK inhibitors, HIF-1 pathway suppression, and many others .
Pharmacokinetics
It is noted that the presence of a pyridine core in the molecule increases bioavailability .
Result of Action
Pyrazole-bearing compounds have been shown to display superior antipromastigote activity .
properties
IUPAC Name |
4-(2-methylpyrazol-3-yl)pyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3/c1-12-9(4-7-11-12)8-2-5-10-6-3-8/h2-7H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDSXNIZCHUGIBD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CC=NC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40719063 | |
Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-methyl-1H-pyrazol-5-yl)pyridine | |
CAS RN |
905281-60-9 | |
Record name | 4-(1-Methyl-1H-pyrazol-5-yl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40719063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.